3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide typically involves multiple steps. One common method includes the reaction of 4-(2-hydroxyethyl)piperazine with 4-(trifluoromethoxy)benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of the ketone regenerates the hydroxyethyl group.
Scientific Research Applications
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[4-(2-hydroxyethyl)piperazin-1-yl]-propanesulfonic acid: Another piperazine derivative with different functional groups.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: A compound with a piperazine ring and a pyridine moiety.
Uniqueness
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide is unique due to the presence of both the hydroxyethyl and trifluoromethoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H22F3N3O3 |
---|---|
Molecular Weight |
361.36 g/mol |
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide |
InChI |
InChI=1S/C16H22F3N3O3/c17-16(18,19)25-14-3-1-13(2-4-14)20-15(24)5-6-21-7-9-22(10-8-21)11-12-23/h1-4,23H,5-12H2,(H,20,24) |
InChI Key |
XOJHZXXPEVBYRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.